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Introduction
O-Phenolsulfonic acid, also known as 2-hydroxybenzenesulfonic acid, is an aromatic organic

compound with significant applications in various fields, including pharmaceuticals, water

analysis, and as a catalyst in organic synthesis.[1] Its chemical behavior and reactivity are

intrinsically linked to its thermochemical properties. This technical guide provides a

comprehensive overview of the available thermochemical data for O-Phenolsulfonic acid,

details established experimental and computational methodologies for its determination, and

presents a logical workflow for acquiring these crucial parameters.

It is important to note that while extensive thermochemical data is available for its isomer, p-

phenolsulfonic acid, specific experimental values for the standard enthalpy of formation, Gibbs

free energy of formation, standard entropy, and heat capacity of O-Phenolsulfonic acid are

not readily found in publicly accessible literature. This guide, therefore, emphasizes the

established protocols for determining these values.

Synthesis and Isomeric Considerations
The sulfonation of phenol to produce phenolsulfonic acid is a classic example of a reaction

under kinetic versus thermodynamic control. At lower temperatures, the reaction is kinetically

controlled, favoring the formation of the ortho-isomer, O-phenolsulfonic acid.[1][2] As the

temperature increases, the reaction becomes thermodynamically controlled, leading to the
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more stable para-isomer, p-phenolsulfonic acid, as the major product.[2] This difference in

stability between the two isomers underscores the importance of obtaining specific

thermochemical data for the ortho-isomer to accurately model its behavior.

Thermochemical Data
Due to the limited availability of direct experimental data for O-Phenolsulfonic acid, this

section outlines the key thermochemical parameters of interest and provides data for the

closely related p-phenolsulfonic acid for comparative purposes, alongside general properties of

the ortho-isomer.

Table 1: General Properties of O-Phenolsulfonic Acid

Property Value Source

IUPAC Name 2-hydroxybenzenesulfonic acid [3]

CAS Number 609-46-1 [3]

Molecular Formula C6H6O4S [3]

Molecular Weight 174.18 g/mol [3]

Appearance
Yellowish liquid, turns brown

on exposure to air
[4]

Solubility Soluble in alcohol [4]

Table 2: Thermochemical Data for the Dissociation of p-Phenolsulfonic Acid at 25 °C
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Parameter Value Unit

Change in Gibbs Free Energy

(ΔG°)
12,351 cal/mol

Change in Enthalpy (ΔH°) 4,036 cal/mol

Change in Entropy (ΔS°) -27.9 cal/(deg·mol)

Change in Heat Capacity

(ΔCp°)
-33 cal/(deg·mol)

Source: NIST Technical Series

Publications[5]

Experimental Protocols for Thermochemical Data
Determination
The following are detailed methodologies for the experimental determination of key

thermochemical properties of organic compounds like O-Phenolsulfonic acid.

Enthalpy of Formation (ΔHf°)
The standard enthalpy of formation is typically determined using combustion calorimetry.[6][7]

Methodology: Static Bomb Calorimetry

Sample Preparation: A precisely weighed sample of high-purity O-Phenolsulfonic acid is

placed in a crucible within a combustion bomb. For sulfur-containing compounds, a rotating-

bomb calorimeter is often required to ensure complete combustion and dissolution of sulfur

oxides in the bomb solution.[8]

Bomb Assembly: The bomb is sealed and pressurized with a known excess of pure oxygen.

A small, known amount of water is typically added to the bomb to saturate the atmosphere

and ensure that the final products are in their standard states.

Calorimeter Setup: The bomb is placed in a calorimeter, which is a well-insulated container

filled with a precisely measured quantity of water. The temperature of the water is monitored
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with a high-precision thermometer.

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of

the calorimeter system is recorded before, during, and after the combustion reaction until a

steady final temperature is reached.

Data Analysis: The heat released by the combustion reaction is calculated from the

temperature change of the calorimeter system and the previously determined heat capacity

of the calorimeter (the calorimeter constant).

Corrections: Corrections are applied for the heat of combustion of the fuse wire and for the

formation of nitric acid from any residual nitrogen in the bomb. For sulfur-containing

compounds, corrections for the formation of sulfuric acid are also necessary.

Calculation of ΔHf°: The standard enthalpy of combustion (ΔHc°) is calculated from the

corrected heat of combustion. The standard enthalpy of formation is then derived using

Hess's Law, from the known standard enthalpies of formation of the combustion products

(CO₂, H₂O, and SO₂).

Entropy (S°) and Heat Capacity (Cp)
Adiabatic Calorimetry is a primary method for determining the heat capacity of a substance as

a function of temperature. The standard entropy can then be calculated from this data.

Methodology: Adiabatic Heat-Capacity Calorimetry

Sample Preparation: A known mass of the purified O-Phenolsulfonic acid is sealed in a

sample container within the calorimeter.

Calorimeter System: The calorimeter is designed to be adiabatically shielded, meaning there

is no heat exchange with the surroundings. This is typically achieved using concentric

vacuum jackets and temperature-controlled shields.

Heating and Temperature Measurement: A known quantity of electrical energy is supplied to

the sample, and the resulting temperature increase is measured with a high-precision

thermometer.
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Data Acquisition: The heat capacity is determined at a series of temperatures by measuring

the energy required to produce a small temperature increment.

Calculation of Entropy: The standard entropy at a given temperature (e.g., 298.15 K) is

calculated by integrating the heat capacity data from near absolute zero up to that

temperature, using the third law of thermodynamics. This requires measurements of the heat

capacity of both the solid and liquid phases, as well as the enthalpy of fusion.

Differential Scanning Calorimetry (DSC) can also be used to measure heat capacity and

enthalpies of phase transitions.[9][10]

Computational Methodologies
In the absence of experimental data, computational chemistry provides a powerful tool for

predicting the thermochemical properties of molecules. High-level ab initio and density

functional theory (DFT) methods can yield accurate results.

Quantum Chemical Calculations
Methodology: Gaussian and similar software packages[11][12][13]

Molecular Structure Optimization: The 3D structure of O-Phenolsulfonic acid is first

optimized to find its lowest energy conformation. This is typically done using a method like

DFT with a suitable basis set (e.g., B3LYP/6-31G(d)).

Frequency Calculation: A vibrational frequency analysis is performed on the optimized

structure. This calculation confirms that the structure is a true minimum on the potential

energy surface (no imaginary frequencies) and provides the zero-point vibrational energy

(ZPVE) and vibrational frequencies.

Thermochemical Analysis: The results of the frequency calculation are used to compute the

translational, rotational, and vibrational partition functions. From these partition functions, the

following thermochemical properties are calculated at a specified temperature (usually

298.15 K) and pressure (1 atm):

Standard Enthalpy of Formation (ΔHf°): Calculated using atomization energies or

isodesmic reactions, which involve well-characterized reference compounds to cancel out
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systematic errors in the calculations.

Standard Entropy (S°): Calculated from the statistical mechanics formulas for translational,

rotational, and vibrational contributions.

Heat Capacity (Cp): Also derived from the partition functions.

Gibbs Free Energy of Formation (ΔGf°): Calculated from the relationship ΔGf° = ΔHf° -

TΔSf°.

Common high-accuracy composite methods for thermochemical calculations include:

Gaussian-n (G3, G4) theories

Complete Basis Set (CBS) methods (e.g., CBS-QB3)

These methods involve a series of calculations at different levels of theory and with different

basis sets to extrapolate to a high level of accuracy.[14]

Workflow for Thermochemical Data Acquisition
The following diagram illustrates the logical workflow for obtaining the thermochemical data for

O-Phenolsulfonic acid, encompassing both experimental and computational approaches.
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Caption: Workflow for obtaining thermochemical data for O-Phenolsulfonic acid.

Conclusion
While direct experimental thermochemical data for O-Phenolsulfonic acid remains elusive in

the current literature, established experimental and computational methodologies provide

robust pathways for its determination. For researchers and professionals in drug development
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and other scientific fields, understanding these protocols is crucial for accurately modeling the

behavior of this important compound. The application of high-level computational chemistry, in

particular, offers a viable and increasingly accurate alternative to experimental measurements

for obtaining a complete thermochemical profile of O-Phenolsulfonic acid.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Thermochemical Profile of O-Phenolsulfonic Acid: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074304#thermochemical-data-for-o-phenolsulfonic-
acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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